

# The Role of MOZ (KAT6A) in Leukemia: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Monocytic Leukemia Zinc Finger protein (MOZ), also known as KAT6A, is a critical epigenetic regulator whose dysregulation is increasingly implicated in the pathogenesis of leukemia, particularly Acute Myeloid Leukemia (AML). As a member of the MYST family of histone acetyltransferases (HATs), MOZ plays a pivotal role in normal hematopoiesis, primarily through its influence on the self-renewal and maintenance of hematopoietic stem cells (HSCs).[1][2] Chromosomal translocations involving the MOZ gene give rise to oncogenic fusion proteins, such as MOZ-CBP, MOZ-p300, and MOZ-TIF2, which drive leukemogenesis by aberrantly regulating gene expression.[3][4] These fusion proteins disrupt normal cellular processes by altering histone acetylation patterns, interfering with the function of key transcription factors like p53 and nuclear receptors, and promoting the expression of proto-oncogenes such as HOXA9 and MEIS1.[1][4] The essential role of the MOZ protein complex, which includes BRPF1, ING5, and hEAF6, in both normal hematopoietic and leukemic contexts underscores its potential as a promising therapeutic target.[5][6] This guide provides a comprehensive overview of the molecular mechanisms of MOZ in leukemia, detailed experimental protocols for its study, and quantitative data to support future research and drug development efforts.

# The Core Function of MOZ in Normal and Malignant Hematopoiesis



MOZ is a histone acetyltransferase that primarily targets lysine residues on histone tails, leading to a more open chromatin structure and transcriptional activation.[7] This enzymatic activity is crucial for the regulation of gene expression programs that govern the proliferation and differentiation of hematopoietic progenitor and stem cells.[8]

In the context of leukemia, the MOZ gene is frequently involved in chromosomal translocations, leading to the creation of fusion proteins that retain the N-terminal portion of MOZ, including its HAT domain, fused to a C-terminal partner protein.[3][9] These fusion proteins, such as MOZ-TIF2 and MOZ-CBP, are potent oncoproteins that can transform hematopoietic progenitors and induce AML in mouse models.[3][10]

The leukemogenic activity of MOZ fusion proteins stems from their ability to cause aberrant histone acetylation, leading to the dysregulation of target genes.[9] For instance, they can interfere with the normal function of tumor suppressors and co-activators. MOZ-TIF2 has been shown to inhibit the transcriptional activities of CBP-dependent activators, including nuclear receptors and the tumor suppressor p53.[3][4] This inhibition is mediated by the recruitment and sequestration of CBP, leading to reduced cellular levels of this critical co-activator.[4]

A key downstream effect of MOZ and its fusion proteins is the upregulation of the protooncogenes HOXA9 and MEIS1, which are critical for the self-renewal of leukemic stem cells.[1] [11] Endogenous MOZ is required to maintain the active chromatin state at the Meis1 gene locus.[1]

# The MOZ Protein Complex: A Hub for Regulation and a Target for Intervention

MOZ functions within a multimeric complex that is essential for its catalytic activity and targeting to specific genomic loci. This core complex is a hetero-tetramer composed of MOZ, the Bromodomain and PHD finger-containing protein 1 (BRPF1), Inhibitor of Growth 5 (ING5), and human Esa1-associated factor 6 (hEAF6).[5][6] BRPF1 acts as a scaffold, bridging the interaction between MOZ and the other subunits.[6] The various domains within these subunits, such as the PHD fingers and bromodomains, recognize specific post-translational modifications on histones, thereby directing the complex to its target genes.[5] The formation and function of this complex are critical for both normal hematopoiesis and the oncogenic activity of MOZ fusion proteins.[12]



## **Quantitative Data on MOZ in Leukemia**

Summarized below is key quantitative data related to MOZ expression and inhibition in leukemia.

| Parameter                                           | Leukemia<br>Subtype/Cell Line              | Value                                             | Reference |
|-----------------------------------------------------|--------------------------------------------|---------------------------------------------------|-----------|
| Relative MOZ<br>(KAT6A) Expression                  | Acute Myeloid<br>Leukemia (TCGA)           | Significantly higher than matched normal tissue   | [9][13]   |
| Prognostic Correlation                              | Acute Myeloid<br>Leukemia (M5<br>subtype)  | Low MOZ expression associated with poor prognosis | [14]      |
| IC50 of WM-1119<br>(MOZ Inhibitor)                  | B-cell Lymphoma cells                      | 0.25 μΜ                                           | [15][16]  |
| Binding Affinity of<br>WM-1119 (Kd)                 | KAT6A (MOZ)                                | 2 nM                                              | [15][16]  |
| Effect of MOZ-TIF2 on p53 activity                  | SaOS-2 cells with p53-responsive reporters | Inhibition of p53-<br>mediated transcription      | [4]       |
| Meis1 Expression in<br>Moz-/- MOZ-TIF2 AML<br>cells | Murine AML model                           | Dramatically lower compared to Moz+/+             | [1]       |

## Experimental Protocols for Studying MOZ in Leukemia

## Co-Immunoprecipitation (Co-IP) for MOZ Interaction Partners

This protocol is designed to isolate MOZ and its interacting proteins, such as the components of its core complex (BRPF1, ING5, hEAF6).



#### Materials:

- Leukemia cell line (e.g., HEK 293T cells for transfected protein studies)
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.
- Antibodies: Anti-FLAG antibody (for FLAG-tagged MOZ), anti-HA antibody (for HA-tagged BRPF1), and relevant isotype controls.
- Protein A/G magnetic beads.
- Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40).
- Elution Buffer: 2x Laemmli sample buffer.

#### Procedure:

- Culture and harvest approximately 1 x 10<sup>7</sup> leukemia cells.
- Lyse the cells in 1 mL of ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Pre-clear the supernatant by incubating with 20  $\mu$ L of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
- Incubate the pre-cleared lysate with 2-5  $\mu$ g of the primary antibody (e.g., anti-FLAG for MOZ) overnight at 4°C on a rotator.
- Add 30 μL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Wash the beads three times with 1 mL of Wash Buffer.
- Elute the protein complexes by resuspending the beads in 30 μL of Elution Buffer and boiling for 5 minutes.



• Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., anti-HA for BRPF1).

## Chromatin Immunoprecipitation (ChIP) for MOZ Target Genes

This protocol is for identifying the genomic regions occupied by MOZ or its fusion proteins, such as the promoters of HOXA9 and MEIS1.

#### Materials:

- Hematopoietic cells (e.g., primary AML cells or relevant cell lines).
- Formaldehyde (1% final concentration) for cross-linking.
- Glycine (125 mM final concentration) for quenching.
- ChIP Lysis Buffer: (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, with protease inhibitors).
- Antibody against MOZ or a tag on a fusion protein.
- Protein A/G magnetic beads.
- Wash Buffers of increasing stringency.
- Elution Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 1% SDS).
- RNase A and Proteinase K.
- DNA purification kit.

#### Procedure:

- Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature.
- Quench the reaction with glycine.



- Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
- Perform immunoprecipitation overnight at 4°C with an antibody targeting MOZ.
- Capture the antibody-chromatin complexes with Protein A/G beads.
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
- Elute the chromatin from the beads.
- Reverse the cross-links by incubating at 65°C overnight with NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA and analyze by qPCR for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

### **Luciferase Reporter Assay for Transcriptional Activity**

This assay is used to measure the effect of MOZ or its fusion proteins on the transcriptional activity of a target promoter.

#### Materials:

- Mammalian cell line (e.g., Saos-2).
- Expression vectors for MOZ, MOZ-CBP, and a p53-responsive luciferase reporter plasmid.
- A control plasmid expressing Renilla luciferase for normalization.
- Transfection reagent.
- Dual-luciferase reporter assay system.
- Luminometer.

#### Procedure:



- Co-transfect the cells with the p53-responsive luciferase reporter plasmid, the Renilla luciferase control plasmid, and either an empty vector, a MOZ expression vector, or a MOZ-CBP expression vector.
- Culture the cells for 24-48 hours to allow for protein expression.
- Lyse the cells and measure the firefly luciferase activity, which corresponds to the activity of the p53-responsive promoter.
- Measure the Renilla luciferase activity for normalization of transfection efficiency.
- Calculate the relative luciferase activity to determine the effect of MOZ or MOZ-CBP on p53mediated transcription.

## **Visualizing MOZ Signaling Pathways**

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and molecular interactions involving MOZ in leukemia.



Click to download full resolution via product page

Caption: Assembly of the core MOZ histone acetyltransferase complex.





Click to download full resolution via product page

Caption: The MOZ-TIF2 fusion protein drives leukemogenesis.





Click to download full resolution via product page

Caption: A streamlined workflow for Co-Immunoprecipitation of MOZ.

### **Conclusion and Future Directions**



MOZ is a multifaceted protein that is central to the regulation of normal hematopoiesis and is a key player in the development of leukemia when its function is corrupted by chromosomal translocations. The resulting fusion proteins drive leukemogenesis through the epigenetic reprogramming of hematopoietic progenitors. Understanding the intricate molecular details of MOZ function and the consequences of its dysregulation is paramount for the development of novel therapeutic strategies. The MOZ HAT activity and the integrity of its associated protein complex represent promising targets for the design of small molecule inhibitors. Further research into the upstream signaling pathways that lead to MOZ translocations and the full spectrum of downstream targets of MOZ fusion proteins will undoubtedly unveil new avenues for therapeutic intervention in leukemia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MOZ is critical for the development of MOZ/MLL fusion—induced leukemia through regulation of Hoxa9/Meis1 expression PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. MOZ-TIF2 inhibits transcription by nuclear receptors and p53 by impairment of CBP function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MOZ-TIF2 Inhibits Transcription by Nuclear Receptors and p53 by Impairment of CBP Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes -PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]



- 11. MOZ is critical for the development of MOZ/MLL fusion-induced leukemia through regulation of Hoxa9/Meis1 expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 13. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WM 1119 | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 16. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Role of MOZ (KAT6A) in Leukemia: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2993368#understanding-the-role-of-moz-in-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com